molecular formula C11H13ClN2 B6308855 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride CAS No. 33265-72-4

1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride

Cat. No.: B6308855
CAS No.: 33265-72-4
M. Wt: 208.69 g/mol
InChI Key: MGXXKEBNCQUOAV-UHFFFAOYSA-N
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Description

1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride is a chemical compound that features a pyrrole ring attached to a phenyl group, which is further connected to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride typically involves the reaction of 2-bromobenzaldehyde with pyrrole in the presence of a base to form 2-(1H-pyrrol-1-yl)benzaldehyde. This intermediate is then reduced to 2-(1H-pyrrol-1-yl)benzylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to similar compounds with pyrazole rings. This uniqueness can lead to different biological activities and applications in various fields .

Properties

IUPAC Name

(2-pyrrol-1-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;/h1-8H,9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXXKEBNCQUOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33265-72-4
Record name Benzenemethanamine, 2-(1H-pyrrol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33265-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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